Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)-

Structural biology Medicinal chemistry Tubulin binding

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- (CAS 53298-11-6; also designated GS 361) is a synthetic small molecule belonging to the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) class. PIB-SAs are potent antimicrotubule agents that bind to the colchicine-binding site (C-BS) on β-tubulin, arresting cell cycle progression in G₂/M phase and triggering cytoskeleton disruption and anoikis.

Molecular Formula C16H16ClN3O4S
Molecular Weight 381.8 g/mol
CAS No. 53298-11-6
Cat. No. B12937518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)-
CAS53298-11-6
Molecular FormulaC16H16ClN3O4S
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)N2CC(=O)N(C2)C3=C(C=C(C=C3)S(=O)(=O)N)Cl
InChIInChI=1S/C16H16ClN3O4S/c1-24-12-4-2-3-11(7-12)19-9-16(21)20(10-19)15-6-5-13(8-14(15)17)25(18,22)23/h2-8H,9-10H2,1H3,(H2,18,22,23)
InChIKeyGJDOTZCAPARBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- (CAS 53298-11-6) for Targeted Antimitotic Research


Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- (CAS 53298-11-6; also designated GS 361) is a synthetic small molecule belonging to the phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamide (PIB-SA) class [1]. PIB-SAs are potent antimicrotubule agents that bind to the colchicine-binding site (C-BS) on β-tubulin, arresting cell cycle progression in G₂/M phase and triggering cytoskeleton disruption and anoikis [1]. The compound incorporates a 3-chloro substituent on the benzenesulfonamide ring and a 3-methoxyphenyl group on the imidazolidin-2-one moiety, structural features critical to its pharmacological profile within this class [1].

Why Substituting Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- with a Generic In-Class Analog Risks Experimental Failure


Although PIB-SAs share a common phenyl 2-oxoimidazolidin-1-yl benzenesulfonamide scaffold, quantitative structure-activity relationship (QSAR) studies demonstrate that antiproliferative potency, antitubulin activity, and antiangiogenic efficacy are exquisitely sensitive to the nature and position of substituents on both aromatic rings [1]. CoMFA and CoMSIA analyses of 41 PIB-SA derivatives revealed that subtle modifications—such as replacing a 3-methoxy group with a 3-methyl, 4-methoxy, or isopropyl substituent—can drastically alter binding conformation within the colchicine-binding site, leading to order-of-magnitude differences in IC₅₀ values across cancer cell lines [1]. Therefore, treating this compound as interchangeable with its nearest structural analogs without confirmatory data risks invalidating pharmacological conclusions and wasting procurement resources [1].

Quantitative Differentiation Evidence for Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- (GS 361): What the Data Show


Structural Differentiation: 3-Methoxy vs. 3-Methyl and 4-Methoxy PIB-SA Analogs

CAS 53298-11-6 (GS 361) bears a 3-methoxyphenyl substituent on the imidazolidin-2-one nitrogen. This substitution pattern distinguishes it from the 3-methylphenyl analog GS 357 (CAS not specified in source) and the 4-methoxyphenyl analog (CAS 53298-06-9) [1]. In the PIB-SA QSAR model, the electronic and steric properties of the meta-methoxy group influence the compound's binding conformation within pocket I of the colchicine-binding site, which is not equivalently engaged by the meta-methyl or para-methoxy variants [1].

Structural biology Medicinal chemistry Tubulin binding

Class-Level Potency Benchmarking: PIB-SAs Exhibit Nanomolar Antiproliferative Activity

The PIB-SA compound class, to which CAS 53298-11-6 belongs, demonstrates antiproliferative activity at nanomolar concentrations against a panel of 16 human cancer cell lines [1]. This potency is characteristic of the class and is attributed to their mechanism as antimicrotubule agents binding to the colchicine-binding site [1]. While individual IC₅₀ values for GS 361 are not publicly disclosed in the source, the class exhibits cell cycle arrest in G₂/M phase and anoikis induction [1].

Cancer biology Antimitotic agents Drug discovery

Physicochemical Properties: LogP, PSA, and Molecular Weight vs. In-Class Analogs

CAS 53298-11-6 (GS 361) has a calculated LogP of 3.72 and a polar surface area (PSA) of 101.32 Ų . These values place it within a favorable drug-like property space for cellular permeability. By comparison, the 3-methyl analog GS 357 (C₁₆H₁₆ClN₃O₃S, MW 365.8) lacks the oxygen atom in the substituent, resulting in a lower PSA and altered lipophilicity, which may affect aqueous solubility and membrane partitioning [1].

ADME prediction Drug-likeness Physicochemical profiling

Available Purity and Procurement Readiness of CAS 53298-11-6

CAS 53298-11-6 (GS 361) is commercially available with a documented purity of 97% from at least one verified supplier (Chemenu, catalog number CM1069013) . This defined purity level provides a verifiable quality benchmark for procurement. In contrast, several structurally related analogs such as the 3-methylphenyl (GS 357) and 4-methoxyphenyl (CAS 53298-06-9) variants may have variable or undocumented purity across vendors, introducing batch-to-batch uncertainty in research applications .

Chemical procurement Quality control Analytical chemistry

Recommended Application Scenarios for Benzenesulfonamide, 3-chloro-4-(3-(3-methoxyphenyl)-5-oxo-1-imidazolidinyl)- (GS 361) Based on Available Evidence


Structure-Activity Relationship (SAR) Probe for Colchicine-Binding Site Interactions

GS 361, featuring the 3-methoxyphenyl-imidazolidin-2-one pharmacophore, serves as a valuable SAR probe to dissect the contribution of the meta-methoxy substituent to C-BS binding affinity and conformational selection. Its structural divergence from the 3-methyl analog (GS 357) and the 4-methoxy isomer (CAS 53298-06-9) allows systematic exploration of electronic and steric effects on tubulin polymerization inhibition [1].

Reference Compound for PIB-SA Class ADME Profiling

With a well-defined LogP (3.72) and PSA (101.32 Ų), GS 361 can be employed as a reference standard in comparative ADME assays—including logD determination, Caco-2 permeability, and microsomal stability studies—to benchmark the pharmacokinetic behavior of novel PIB-SA analogs .

Antimitotic Mechanism-of-Action Studies in Chemoresistant Cell Line Panels

Given the class-level evidence that PIB-SAs retain antiproliferative activity in vinblastine-, paclitaxel-, and multidrug-resistant cell lines [1], GS 361 is a suitable candidate for investigating antimitotic mechanisms in chemoresistant cancer models, where its specific 3-methoxy substitution may confer distinct resistance-circumvention properties.

Chemical Biology Toolkit Component for G₂/M Cell Cycle Arrest Experiments

PIB-SAs, including GS 361, induce G₂/M phase cell cycle arrest and anoikis [1]. Researchers studying mitotic checkpoint signaling or cytoskeletal dynamics can employ GS 361 as a chemical probe, provided that target-specific potency is first confirmed in the investigator's cell system of interest.

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